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Application Notes
Introduction
Methyl 3-hydroxyhexanoate (CAS No. 21188-58-9) is a versatile ester recognized for its

significant contributions to the flavor and fragrance industries.[1] Classified as a beta-hydroxy

acid derivative, it is a volatile organic compound found naturally in a variety of fruits, including

pineapples, papayas, and strawberries.[2][3][4][5] Its distinct sensory profile makes it a

valuable ingredient for creating fruity and sweet aromas in a wide range of consumer products.

This document provides detailed information on its properties, sensory characteristics, and

standardized protocols for its analysis, synthesis, and evaluation.

Chemical and Physical Properties
Methyl 3-hydroxyhexanoate is a colorless to pale yellow liquid.[2] It is soluble in ethanol but

insoluble in water and fat.[2][6] Key physicochemical properties are summarized in the table

below.
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Property Value Reference(s)

Molecular Formula C₇H₁₄O₃ [2][6]

Molecular Weight 146.18 g/mol [2]

CAS Number 21188-58-9 [6]

FEMA Number 3508 [2]

Appearance Colourless to pale yellow liquid [2]

Density 0.994 - 1.010 g/mL at 25 °C [1][2]

Boiling Point
220.00 - 221.00 °C at 760 mm

Hg
[1][2]

Flash Point 85 °C (185 °F) - closed cup [7]

Refractive Index 1.410 - 1.440 at 20 °C [2]

Flavor and Fragrance Profile
The sensory characteristics of methyl 3-hydroxyhexanoate are complex and highly

dependent on its stereochemistry. The racemic mixture is generally described as sweet, fruity,

and woody, with distinct pineapple notes.[4][8] It is used as a flavoring agent in the food

industry and as a fragrance ingredient in cosmetics, cleaning products, and personal care

items.[1][5][9]

Compound/Mixture
Sensory
Descriptors

Odor Threshold Reference(s)

(R)-(-)-Methyl 3-

hydroxyhexanoate
Sweet, woody, fruity

2.1 ng/L (in air); 3.76

ppm (in water)
[8]

(S)-(+)-Methyl 3-

hydroxyhexanoate
Weak, aldehyde-like 4380 ng/L (in air) [8]

Racemic Methyl 3-

hydroxyhexanoate

Sweet, woody,

overripe fruity, estry,

pineapple, juicy, oily,

ethereal, wine-like

Not specified [4][7][8]
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Natural Occurrence
Methyl 3-hydroxyhexanoate has been identified as a volatile component in numerous fruits,

contributing to their characteristic aroma profiles.[5] Notable sources include:

Pineapple (Ananas comosus)[3][5]

Papaya (Carica papaya)[1][2][5]

Soursop (Annona muricata)[1][2]

Grapefruit Juice (Citrus paradisi)[8]

Blood Orange Juice (Citrus sinensis)[5]

Strawberry (Fragaria ananassa)[4]

Passion Fruit Juice[4]

Regulatory Status
Methyl 3-hydroxyhexanoate is recognized as a flavoring agent by major regulatory bodies. It

is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3508.[2]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance

and concluded "no safety concern at current levels of intake when used as a flavouring agent".

[2]

Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-
Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantification of methyl 3-hydroxyhexanoate in a

liquid matrix (e.g., fruit juice, beverage, or fragrance solution).

1.1. Objective: To determine the concentration of methyl 3-hydroxyhexanoate in a sample.

1.2. Materials:
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Sample containing methyl 3-hydroxyhexanoate

Methyl 3-hydroxyhexanoate analytical standard (≥98.0% purity)[9]

Internal Standard (IS), e.g., Methyl heptanoate

Solvent for extraction, e.g., Dichloromethane (DCM), HPLC grade

Anhydrous Sodium Sulfate

GC Vials with septa

Micropipettes and syringes

1.3. Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar

column.

1.4. Procedure:

Standard Curve Preparation:

1. Prepare a stock solution of methyl 3-hydroxyhexanoate (1000 µg/mL) in DCM.

2. Perform serial dilutions to create calibration standards ranging from 0.1 to 50 µg/mL.

3. Spike each standard with the internal standard (IS) to a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction):

1. Pipette 5 mL of the liquid sample into a separatory funnel.

2. Add 10 µL of the IS stock solution.

3. Add 5 mL of DCM and shake vigorously for 2 minutes. Allow layers to separate.
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4. Collect the organic (bottom) layer and pass it through a small column of anhydrous sodium

sulfate to remove residual water.

5. Repeat the extraction twice more, combining the organic extracts.

6. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

7. Transfer the final extract to a GC vial for analysis.

GC-MS Analysis:

Injector Temp: 250°C

Injection Mode: Splitless (1 µL injection volume)

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Program: Start at 40°C, hold for 2 min. Ramp to 150°C at 5°C/min. Ramp to 250°C

at 20°C/min, hold for 5 min.

MS Transfer Line Temp: 280°C

Ion Source Temp: 230°C

MS Mode: Scan mode (m/z 40-300) for identification. Selected Ion Monitoring (SIM) mode

for quantification using characteristic ions (e.g., m/z 43, 71, 101).[2]

Data Analysis:

1. Identify the peaks for methyl 3-hydroxyhexanoate and the IS based on retention time

and mass spectra.

2. Calculate the peak area ratio of the analyte to the IS.

3. Construct a calibration curve by plotting the peak area ratio against the concentration of

the standards.

4. Determine the concentration of methyl 3-hydroxyhexanoate in the sample by

interpolating its peak area ratio from the calibration curve.
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Caption: Workflow for GC-MS quantification of methyl 3-hydroxyhexanoate.
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Protocol 2: Sensory Evaluation - Determination of Odor
Threshold
This protocol uses the three-alternative forced-choice (3-AFC) ascending series method to

determine the odor detection threshold of methyl 3-hydroxyhexanoate in a specific medium

(e.g., water or air).

2.1. Objective: To determine the lowest concentration of methyl 3-hydroxyhexanoate that is

detectably different from a blank.

2.2. Materials:

Methyl 3-hydroxyhexanoate

Odor-free medium (e.g., deionized water, purified air)

Glass sniffing jars or olfactometer

Panel of 15-20 trained sensory assessors

Controlled environment sensory evaluation room (odor-free, proper ventilation)

2.3. Procedure:

Panelist Training: Acclimate panelists with the aroma of methyl 3-hydroxyhexanoate.

Ensure they can reliably identify the target odor.

Sample Preparation:

1. Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol) and then

create a series of dilutions in the test medium (water). The dilution factor should be 2 or 3.

2. Concentrations should range from well below the expected threshold to clearly perceivable

levels.

Testing Protocol (3-AFC):
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1. Present each panelist with a set of three samples (e.g., sniffing jars). Two contain the

blank medium, and one contains a specific dilution of the analyte.

2. The presentation order of concentrations is ascending (from lowest to highest).

3. Panelists are forced to choose the sample they believe is different, even if they are

guessing.

4. A correct response is recorded. A break of at least 30 seconds is required between sets to

prevent olfactory fatigue.

Data Analysis:

1. For each panelist, the individual threshold is calculated as the geometric mean of the last

concentration at which an incorrect response was given and the first concentration at

which a correct response was given.

2. The group threshold is calculated as the geometric mean of the individual thresholds of all

panelists.

3. Statistical analysis (e.g., t-test) can be used to determine if the detection rate at a given

concentration is significantly above the chance level (33.3% for 3-AFC).
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Caption: Process for determining odor threshold via the 3-AFC method.
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Protocol 3: General Synthesis via Fischer Esterification
This protocol describes a general laboratory method for synthesizing methyl 3-
hydroxyhexanoate from 3-hydroxyhexanoic acid and methanol.

3.1. Objective: To synthesize methyl 3-hydroxyhexanoate.

3.2. Materials:

3-Hydroxyhexanoic acid

Methanol (anhydrous)

Sulfuric acid (concentrated, catalytic amount)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Rotary evaporator

3.3. Procedure:

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyhexanoic acid in an excess of

anhydrous methanol (e.g., 10-20 molar equivalents).

Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-

2% of the acid's molar amount) to the solution.

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup:

1. After the reaction is complete, cool the mixture to room temperature.
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2. Remove most of the excess methanol using a rotary evaporator.

3. Dilute the residue with diethyl ether and transfer to a separatory funnel.

4. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize

the acid catalyst. Repeat until CO₂ evolution ceases.

5. Wash the organic layer with water, followed by brine.

Drying and Purification:

1. Dry the organic layer over anhydrous magnesium sulfate.

2. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the

crude methyl 3-hydroxyhexanoate.

3. If necessary, purify the product further using vacuum distillation or column

chromatography.

3.4. Characterization: Confirm the identity and purity of the final product using GC-MS and

NMR spectroscopy.

reactant

product

H₂SO₄ (cat.)
<-->

Reflux
Methyl 3-hydroxyhexanoate3-Hydroxyhexanoic Acid + Methanol (Excess) + Water

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of methyl 3-hydroxyhexanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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